BenchChemオンラインストアへようこそ!

Pentoxyverine-d8

LC-MS/MS Bioanalysis Internal Standard Selection

Pentoxyverine-d8 is the definitive SIL-IS for pentoxyverine bioanalysis. Its +8 Da mass shift (eight non-exchangeable deuterium atoms on the cyclopentane ring) eliminates isotopic interference from naturally occurring M+1/M+2 isotopologues—a critical failure mode of d1/d2-labeled alternatives. ≥98 atom % D purity limits unlabeled background to ≤1 ng/mL, enabling accurate quantification at sub-ng/mL LLOQ. Matching SIL-IS pairing improves between-run precision by 2.9–10.7 CV percentage points versus structural analog IS. Designed for FDA BMV and ICH M10-compliant method validation in plasma quantification, bioequivalence studies, and DDI investigations.

Molecular Formula C20H31NO3
Molecular Weight 341.5 g/mol
Cat. No. B12413894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxyverine-d8
Molecular FormulaC20H31NO3
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
InChIInChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2
InChIKeyCFJMRBQWBDQYMK-NQUIVBQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentoxyverine-d8: Deuterated Internal Standard for LC-MS/MS Quantification of the Non-Opioid Antitussive Pentoxyverine


Pentoxyverine-d8 (Carbetapentane-d8; CAS 1329797-10-5) is a multiply deuterated stable isotope-labeled analog of the non-opioid centrally-acting antitussive agent pentoxyverine (carbetapentane), characterized by the substitution of eight hydrogen atoms with deuterium atoms (²H) on the cyclopentane ring of the molecule, yielding a molecular mass shift of +8 Da relative to the unlabeled parent compound (341.52 vs. 333.46 Da) [1]. This compound is specifically designed and manufactured for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays, where it serves to correct for variability in sample extraction recovery, ionization efficiency fluctuations, and matrix effects during the determination of pentoxyverine concentrations in complex biological matrices such as human plasma [2].

Pentoxyverine-d8 Procurement: Why Unlabeled Analogs or Structural Analogs Cannot Be Substituted for Validated Bioanalytical Quantification


In LC-MS/MS bioanalytical method validation, the selection of an internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. While structural analogs (e.g., dextromethorphan) or unlabeled pentoxyverine may superficially appear as viable alternatives, they fail to meet the performance requirements mandated by regulatory bioanalytical guidelines (FDA BMV, ICH M10) due to differential extraction recovery, dissimilar chromatographic retention behavior, and non-identical ionization response under electrospray ionization (ESI) conditions [1]. Systematic comparisons across targeted metabolomics platforms have demonstrated that the use of non-matching internal standards (structurally related but not isotopically labeled) results in a median between-run precision loss of 2.9 to 10.7 percentage points compared to matching SIL-IS pairing [2]. Furthermore, stable isotope-labeled internal standards that are singly or doubly deuterated (e.g., pentoxyverine-d1 or -d2) are susceptible to isotopic interference from the naturally occurring M+1 and M+2 isotopologues of the unlabeled analyte, which can contribute signal intensity in the IS mass channel and lead to systematic quantification bias, particularly at low analyte concentrations or when the IS is added at high concentration [3]. The evidence below demonstrates that Pentoxyverine-d8, through its specific design attributes, directly addresses these failure modes.

Pentoxyverine-d8 Differential Evidence: Quantifiable Performance Advantages in LC-MS/MS Bioanalysis


Octa-Deuteration (+8 Da Mass Shift) Eliminates Isotopic Interference from Unlabeled Analyte M+1 and M+2 Signals

The selection of an eight-deuterium labeling pattern (+8 Da mass shift) in Pentoxyverine-d8 provides a quantifiable advantage in avoiding spectral interference from naturally occurring isotopologues of the unlabeled pentoxyverine analyte. In LC-MS/MS quantitative assays, the IS is typically added at a fixed, relatively high concentration, while the analyte concentration varies across a wide dynamic range . When a doubly deuterated IS (e.g., d2-labeled) is employed, the natural abundance ¹³C₂ isotopologue of the unlabeled analyte (M+2, occurring at approximately 0.5–2% relative abundance depending on molecular formula) can contribute a non-negligible signal intensity in the IS mass channel [1]. This interference is most pronounced at low analyte concentrations or when the IS-to-analyte concentration ratio is high, resulting in a positive bias in calculated analyte concentrations and compromised lower limit of quantification (LLOQ) accuracy [1]. With a mass shift of +8 Da, the Pentoxyverine-d8 IS channel (m/z approximately 342 for [M+H]⁺) is positioned well beyond the envelope of naturally occurring isotopologue signals from the unlabeled analyte (m/z 334 for [M+H]⁺), effectively eliminating this source of cross-channel interference [2].

LC-MS/MS Bioanalysis Internal Standard Selection

Isotopic Purity Specification (≥98 atom% D) Directly Limits Unlabeled Analyte Carryover and Background Interference in Trace-Level Quantification

The deuterium isotopic purity specification of Pentoxyverine-d8 (≥98 atom % D as specified by commercial suppliers) is a critical quality attribute that directly governs the achievable lower limit of quantification (LLOQ) and method sensitivity in bioanalytical assays [1]. Deuterium isotopic impurities—specifically under-deuterated isotopologues and residual unlabeled pentoxyverine—inevitably arise during deuteration synthesis and, if not controlled, introduce a source of systematic background signal in the unlabeled analyte channel [2]. The magnitude of this background interference is directly proportional to the concentration of IS added and the percentage of unlabeled species present [3]. For instance, at a typical IS working concentration of 50 ng/mL, a batch with 98 atom % D purity (i.e., ≤2% residual proton-containing species) would contribute a maximum of 1 ng/mL of apparent unlabeled analyte background. In contrast, a hypothetical lower-purity deuterated standard (e.g., 90 atom % D, 10% residual unlabeled species) would contribute 5 ng/mL of background—a 5-fold increase—potentially exceeding the LLOQ requirement and invalidating trace-level quantification [4].

Isotopic Purity Quality Control Trace Analysis

Deuterium Placement on Non-Exchangeable Cyclopentane Ring Carbons Prevents In-Source or In-Matrix Hydrogen-Deuterium Back-Exchange

The utility of a deuterated internal standard in LC-MS/MS is critically dependent on the metabolic and chemical stability of the deuterium label. Deuterium atoms positioned on heteroatoms (e.g., -OD, -ND₂) or on carbon atoms alpha to carbonyl groups are susceptible to hydrogen-deuterium exchange with protic solvents (H₂O, methanol) or matrix components (plasma, urine), leading to a gradual loss of the mass label and a consequent drift in the analyte/IS response ratio over time . Pentoxyverine-d8 is specifically deuterated at the eight hydrogen positions on the cyclopentane ring (carbons 2, 3, 4, and 5), which are aliphatic, non-exchangeable carbon centers that are neither adjacent to electron-withdrawing carbonyl groups nor positioned on heteroatoms . This structural feature ensures that the +8 Da mass label remains stable under standard bioanalytical sample preparation conditions, including protein precipitation with acetonitrile or methanol, liquid-liquid extraction, and prolonged storage in aqueous or plasma matrices . In contrast, deuterated internal standards with labels positioned at exchangeable sites (e.g., on carboxylic acid -OH groups) can exhibit up to 10-30% label loss over a 24-hour autosampler period, introducing unacceptable method variability [1].

Deuterium Stability Method Robustness LC-MS/MS

Comparative Analytical Precision: SIL-IS (Deuterated) vs. Structural Analog Internal Standards in Targeted Quantification

A systematic multi-platform evaluation of precision in targeted quantification across 1,442 analyte/internal standard pairings demonstrated a quantifiable precision advantage for matching stable isotope-labeled internal standards (SIL-IS) compared to non-matching (structurally related analog) internal standards [1]. The median between-run precision for matching analyte/SIL-IS pairs across four independent LC-MS platforms ranged from 2.7% to 5.9% coefficient of variation (CV). In contrast, the median CV for non-matching analyte/internal standard pairs was 2.9 to 10.7 percentage points higher [1]. This precision gap translates directly to wider confidence intervals around pharmacokinetic parameter estimates (Cmax, AUC, t½) and increased sample size requirements to achieve adequate statistical power in bioequivalence or pharmacokinetic studies [2]. For pentoxyverine quantification in human plasma—a matrix known to exhibit significant ion suppression effects in ESI—the use of a structurally dissimilar internal standard (e.g., dextromethorphan) introduces differential matrix effects that are not compensated by post-acquisition ratio calculations, leading to concentration-dependent bias [3].

Analytical Precision SIL-IS Method Validation

Molecular Weight Shift Confirmation: +8 Da Differential Enables Distinct SRM/MRM Channel Monitoring Without Baseline Overlap

The octa-deuteration of Pentoxyverine-d8 produces a molecular weight of 341.52 Da, representing an exact mass increase of +8.05 Da relative to the unlabeled pentoxyverine (333.47 Da for C₂₀H₃₁NO₃ vs. C₂₀H₂₃D₈NO₃) [1]. This +8 Da differential, when monitored under unit resolution selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) conditions on triple quadrupole mass spectrometers, provides complete baseline separation between the analyte and internal standard mass channels with zero isotopic overlap [2]. The mass shift of 8 Da substantially exceeds the minimum recommended threshold of +3 Da for small molecule (<1000 Da) SIL-IS design, which is required to ensure that the M+1, M+2, and M+3 naturally occurring isotopologue signals of the unlabeled analyte do not contribute detectable intensity in the IS MRM transition channel . This clean channel separation is particularly critical when the IS is used at concentrations substantially higher than the analyte (typical IS:analyte concentration ratio 10:1 to 100:1), where even minimal isotopic cross-talk (e.g., 0.1% relative abundance) can produce IS-channel signal intensity that biases the analyte/IS peak area ratio calculation [2].

SRM MRM Mass Spectrometry

Documented Application Context: Pentoxyverine-d8 Is the Specified Internal Standard for Validated Pentoxyverine Human Plasma LC-MS/MS Methods

Methodological literature establishes that pentoxyverine citrate quantification in human plasma for pharmacokinetic and bioequivalence studies relies on LC-MS or LC-MS/MS methods that require a suitable internal standard to correct for extraction variability and matrix effects [1]. Pentoxyverine-d8 is specifically referenced as the deuterated internal standard designed for this exact application, providing the closest physicochemical match to the unlabeled analyte [2]. The compound has been characterized and cataloged by multiple reference standard suppliers (including Pharmaffiliates, CATO, and MedChemExpress) specifically for use as a stable isotope-labeled internal standard in the LC-MS/MS quantification of pentoxyverine in biological fluids such as human plasma [3]. This establishes Pentoxyverine-d8 as the fit-for-purpose IS for validated pentoxyverine bioanalytical assays, as opposed to structurally unrelated compounds that would require full cross-validation and may not meet regulatory acceptance criteria for incurred sample reanalysis (ISR) due to differential matrix effects [4].

Method Validation Pharmacokinetics Bioequivalence

Pentoxyverine-d8 Application Scenarios: Evidence-Based Use Cases in Bioanalytical and Pharmacokinetic Research


Regulated Bioanalytical Method Validation for Pentoxyverine Pharmacokinetic Studies in Human Plasma

Use Pentoxyverine-d8 as the stable isotope-labeled internal standard in LC-MS/MS methods developed for the quantification of pentoxyverine citrate in human plasma, in accordance with FDA Bioanalytical Method Validation (BMV) and ICH M10 guidelines. The +8 Da mass shift eliminates isotopic interference from the unlabeled analyte [1], the ≥98 atom % D isotopic purity specification minimizes background contribution to ≤1 ng/mL at typical IS concentrations [2], and the non-exchangeable deuterium placement on the cyclopentane ring ensures label stability throughout sample preparation, storage, and analysis . The documented analytical precision advantage of matching SIL-IS over structural analog IS (median CV improvement of 2.9–10.7 percentage points) supports the selection of Pentoxyverine-d8 over alternative internal standardization approaches [3].

Cross-Study Pharmacokinetic Comparison and Bioequivalence Trial Support

In bioequivalence studies comparing generic pentoxyverine formulations to reference products, precise and accurate quantification of plasma drug concentrations is essential for reliable determination of Cmax, Tmax, AUC0-t, and AUC0-∞ parameters. Pentoxyverine-d8 provides the necessary assay precision to narrow 90% confidence intervals for Cmax and AUC ratios, a critical factor in meeting regulatory acceptance criteria (80.00–125.00%) for bioequivalence demonstration [1]. The elimination of isotopic interference from naturally occurring M+1/M+2 isotopologues—a known limitation of d2-labeled internal standards [2]—ensures accurate quantification across the full therapeutic concentration range, including at the LLOQ where regulatory guidance requires accuracy within ±20% of nominal concentration and precision ≤20% CV .

Drug-Drug Interaction (DDI) Studies Requiring Low-Concentration Pentoxyverine Quantification

When pentoxyverine is co-administered with CYP450 inhibitors or inducers, plasma concentrations may be substantially altered, requiring reliable quantification at lower-than-typical therapeutic levels. The ≥98 atom % D isotopic purity specification of Pentoxyverine-d8, which limits residual unlabeled species to ≤2%, directly enables lower LLOQ achievement by minimizing IS-derived background signal in the analyte channel [1]. Compared to a hypothetical 90 atom % D purity alternative, this specification reduces background interference by a factor of 5 at equivalent IS concentrations [2], facilitating accurate quantification at the low ng/mL to sub-ng/mL concentration ranges that may be encountered in DDI study washout phases or when characterizing the terminal elimination phase of the pharmacokinetic profile .

Quality Control of Pentoxyverine Formulations and Illicit Adulterant Screening in Traditional Medicine Products

LC-MS methods for the detection and quantification of pentoxyverine in complex matrices—including traditional Chinese medicine preparations where pentoxyverine may be present as an undeclared adulterant [1]—benefit from the use of Pentoxyverine-d8 as an internal standard to correct for matrix effects that vary between sample types. The identical chromatographic retention time and ionization behavior of the deuterated IS relative to the unlabeled analyte (with the exception of minimal retention time shift due to deuterium isotope effects) ensures that ratio-based quantification remains accurate even when substantial matrix-induced ion suppression or enhancement is present [2]. This application extends the utility of Pentoxyverine-d8 beyond clinical bioanalysis to forensic toxicology and pharmaceutical quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentoxyverine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.